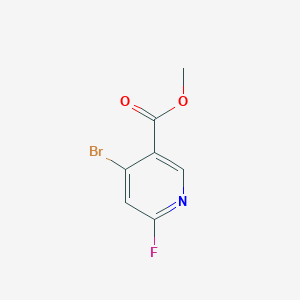

methyl4-bromo-6-fluoropyridine-3-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Methyl 4-bromo-6-fluoropyridine-3-carboxylate is a heterocyclic organic compound that belongs to the pyridine family. This compound is characterized by the presence of bromine and fluorine atoms attached to the pyridine ring, along with a carboxylate ester group. It is commonly used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals due to its unique chemical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-bromo-6-fluoropyridine-3-carboxylate typically involves the halogenation of pyridine derivatives. One common method is the bromination of 6-fluoropyridine-3-carboxylate using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in the presence of a catalyst and a solvent to facilitate the process .

Industrial Production Methods

Industrial production of this compound often employs large-scale halogenation reactions. The process involves the use of automated reactors and precise control of reaction parameters such as temperature, pressure, and concentration of reactants to ensure high yield and purity of the final product .

Análisis De Reacciones Químicas

Types of Reactions

Methyl 4-bromo-6-fluoropyridine-3-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Oxidation Reactions: The compound can be oxidized to form corresponding pyridine N-oxides using oxidizing agents like hydrogen peroxide or peracids.

Reduction Reactions: Reduction of the ester group can yield the corresponding alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Substitution: Reagents like sodium amide or potassium tert-butoxide in polar aprotic solvents.

Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in solvents like acetonitrile.

Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.

Major Products Formed

Substitution: Formation of various substituted pyridines depending on the nucleophile used.

Oxidation: Formation of pyridine N-oxides.

Reduction: Formation of alcohol derivatives.

Aplicaciones Científicas De Investigación

Methyl 4-bromo-6-fluoropyridine-3-carboxylate has several applications in scientific research:

Mecanismo De Acción

The mechanism of action of methyl 4-bromo-6-fluoropyridine-3-carboxylate involves its interaction with specific molecular targets. The presence of bromine and fluorine atoms enhances its reactivity and binding affinity to various enzymes and receptors. The compound can inhibit enzyme activity by forming covalent bonds with active site residues or by blocking substrate binding .

Comparación Con Compuestos Similares

Similar Compounds

Methyl 4-bromo-2-fluoropyridine-3-carboxylate: Similar structure but with different substitution pattern.

Methyl 4-bromo-6-(difluoromethyl)-3-fluoropyridine-2-carboxylate: Contains an additional fluorine atom.

Uniqueness

Methyl 4-bromo-6-fluoropyridine-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of bromine and fluorine atoms in the pyridine ring enhances its reactivity and makes it a valuable intermediate in various synthetic applications .

Actividad Biológica

Methyl 4-bromo-6-fluoropyridine-3-carboxylate is an organic compound notable for its unique structural features, which include a pyridine ring substituted with bromine and fluorine atoms. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as a pharmaceutical agent. This article delves into its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

The molecular formula of methyl 4-bromo-6-fluoropyridine-3-carboxylate is C₇H₅BrFNO₂, with a molecular weight of approximately 232.03 g/mol. The compound is characterized by:

- Bromine at the 4-position

- Fluorine at the 6-position

- Carboxylate group at the 3-position

These substituents significantly influence the compound's chemical reactivity and biological interactions.

Methyl 4-bromo-6-fluoropyridine-3-carboxylate exhibits potential biological activity through its interactions with various biological targets, including enzymes and receptors. The presence of halogen substituents enhances its lipophilicity and binding affinity, which may lead to:

- Inhibition of enzyme activity : The compound can form covalent bonds with active site residues or block substrate binding.

- Interaction with cytochrome P450 enzymes : This suggests possible metabolic pathways that could affect pharmacokinetics and toxicity profiles.

Antimicrobial Properties

Research indicates that compounds structurally similar to methyl 4-bromo-6-fluoropyridine-3-carboxylate often exhibit antimicrobial properties. For instance, studies on related pyridine derivatives have shown promising results against various bacterial and fungal strains. The potential for this compound to act as an antibacterial or antifungal agent is supported by its structural features.

Synthesis

The synthesis of methyl 4-bromo-6-fluoropyridine-3-carboxylate involves several methods, typically starting from commercially available precursors. Common synthetic routes include:

- Halogenation : Introduction of bromine and fluorine atoms via electrophilic aromatic substitution.

- Carboxylation : Formation of the carboxylate group through nucleophilic substitution reactions.

These methods allow for controlled production with desired purity levels.

Study on Antifungal Activity

A study published in a peer-reviewed journal examined the antifungal activity of several pyridine derivatives, including methyl 4-bromo-6-fluoropyridine-3-carboxylate. The results indicated that this compound showed significant inhibition against common fungal pathogens, suggesting its potential as a therapeutic agent in treating fungal infections .

Enzyme Inhibition Research

Another research study focused on the interaction of methyl 4-bromo-6-fluoropyridine-3-carboxylate with cytochrome P450 enzymes. The findings revealed that this compound could serve as a substrate for these enzymes, which play a crucial role in drug metabolism. Understanding its interaction profile aids in predicting its pharmacological effects and safety .

Comparative Analysis with Similar Compounds

To better understand the unique properties of methyl 4-bromo-6-fluoropyridine-3-carboxylate, it is useful to compare it with other similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Methyl 2-bromo-6-fluoropyridine-3-carboxylate | Bromine at position 2 | Different halogen positioning affects reactivity |

| Methyl 4-chloro-6-fluoropyridine-3-carboxylate | Chlorine instead of bromine | Varying halogen effects on bioactivity |

| Methyl 6-bromo-3-fluoropyridine-2-carboxylate | Bromine at position 6 | Distinct substitution pattern influences properties |

This table highlights how variations in substitution can lead to differing biological activities and chemical behaviors among pyridine derivatives.

Propiedades

IUPAC Name |

methyl 4-bromo-6-fluoropyridine-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrFNO2/c1-12-7(11)4-3-10-6(9)2-5(4)8/h2-3H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAMDBIGOWWKXQO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CN=C(C=C1Br)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrFNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.02 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.